Home > Products > Screening Compounds P7674 > (R,S)-Ivosidenib
(R,S)-Ivosidenib -

(R,S)-Ivosidenib

Catalog Number: EVT-256445
CAS Number:
Molecular Formula: C28H22ClF3N6O3
Molecular Weight: 582.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 
Overview

(R,S)-Ivosidenib is a pharmaceutical compound primarily recognized for its role as an inhibitor of the mutant isocitrate dehydrogenase 1 enzyme, specifically targeting the R132H mutation. This mutation is linked to various malignancies, including acute myeloid leukemia and gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are associated with epigenetic alterations that promote tumorigenesis. (R,S)-Ivosidenib has been developed to counteract these effects by lowering 2-HG levels and inducing differentiation in malignant cells .

Source

Ivosidenib was discovered through a systematic approach to identify inhibitors of the mutant IDH1 enzyme. The compound was developed by Agios Pharmaceuticals and has undergone extensive preclinical and clinical evaluations, leading to its approval for treating patients with relapsed or refractory acute myeloid leukemia harboring IDH1 mutations .

Classification

Ivosidenib is classified as a small molecule inhibitor and belongs to the category of targeted cancer therapies. It specifically inhibits the mutant form of isocitrate dehydrogenase 1, which plays a critical role in cellular metabolism and epigenetic regulation in cancer .

Synthesis Analysis

Methods

The synthesis of (R,S)-Ivosidenib involves several key steps that focus on optimizing potency and metabolic stability. The synthetic route includes modifications to various moieties based on structure-activity relationship studies. Key strategies employed include:

  • Modification of the imidazole ring: Replacing it with different groups to enhance potency while reducing metabolic clearance.
  • Optimization of aromatic groups: Introducing fluorine substitutions to improve biochemical properties without compromising efficacy .

Technical Details

The synthesis typically begins with a precursor compound that undergoes multiple reactions, including coupling reactions and functional group modifications. For instance, the introduction of electron-withdrawing groups at strategic positions on the aromatic ring has been shown to enhance both potency and stability .

Molecular Structure Analysis

Structure

The molecular formula for (R,S)-Ivosidenib is C12_{12}H13_{13}F3_{3}N2_{2}O3_{3}. Its structure features an imidazole ring, which is crucial for its interaction with the IDH1 enzyme.

Data

  • Molecular Weight: Approximately 295.24 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that facilitate its binding to the active site of the mutant enzyme, effectively inhibiting its activity .
Chemical Reactions Analysis

Reactions

(Ivosidenib) primarily functions through competitive inhibition of the IDH1 enzyme. This inhibition leads to a significant reduction in 2-HG production, which is crucial for reversing oncogenic processes in cells.

Technical Details

The binding mechanism involves interactions at an allosteric site distinct from the active site of IDH1, leading to conformational changes that inhibit enzymatic activity. This mechanism has been validated through various biochemical assays demonstrating decreased enzymatic activity in the presence of (R,S)-Ivosidenib .

Mechanism of Action

Process

The mechanism by which (R,S)-Ivosidenib exerts its effects involves:

  1. Binding to Mutant IDH1: The compound selectively binds to the mutated enzyme at an allosteric site.
  2. Inhibition of 2-HG Production: This binding prevents the conversion of isocitrate to α-ketoglutarate, thus reducing 2-HG levels.
  3. Restoration of Normal Cellular Function: Lowered 2-HG levels lead to restored DNA methylation patterns and enhanced cellular differentiation .

Data

Clinical studies have shown that treatment with (R,S)-Ivosidenib results in significant reductions in serum 2-HG levels in patients, correlating with improved clinical outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound exhibits specific ionization characteristics that influence its solubility and permeability profiles .
Applications

Scientific Uses

(Ivosidenib) has significant applications in oncology, particularly for:

  • Treatment of Acute Myeloid Leukemia: Approved for use in adult patients with relapsed or refractory acute myeloid leukemia harboring IDH1 mutations.
  • Research on Metabolic Pathways: Used extensively in studies examining metabolic reprogramming in cancer cells, particularly those involving isocitrate dehydrogenase mutations.
  • Development of Diagnostic Tools: Its mechanism has led to advancements in imaging techniques for detecting IDH mutations using radiolabeled compounds .

Properties

Product Name

(R,S)-Ivosidenib

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.